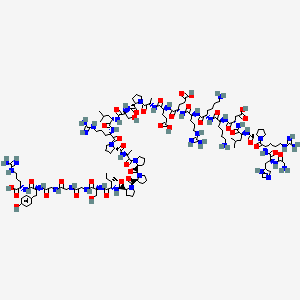

Fibrin-derived peptide bbeta15-42

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

FX-06 is a synthetic peptide derived from the fibrin Bbeta chain, specifically the peptide Bβ 15–42. This compound has garnered significant attention due to its potential therapeutic applications, particularly in addressing diseases associated with capillary leak and endothelial barrier dysfunction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

FX-06 is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the desired peptide chain. The synthesis typically employs solid-phase peptide synthesis (SPPS), a method that allows for the efficient and precise assembly of peptides. The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions, coupling reagents to facilitate the formation of peptide bonds, and cleavage reagents to release the peptide from the solid support .

Industrial Production Methods

Industrial production of FX-06 follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the peptide. This includes the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for drying the final product .

Análisis De Reacciones Químicas

Types of Reactions

FX-06 primarily undergoes interactions with proteins and cellular receptors rather than traditional chemical reactions like oxidation or reduction. Its primary mode of action involves binding to VE-Cadherin, a protein found in endothelial cells .

Common Reagents and Conditions

The synthesis of FX-06 involves common peptide synthesis reagents such as:

Fmoc-protected amino acids: Used to build the peptide chain.

Coupling reagents: Such as HBTU or DIC, to facilitate peptide bond formation.

Cleavage reagents: Such as trifluoroacetic acid (TFA), to release the peptide from the solid support.

Major Products Formed

The major product formed from the synthesis of FX-06 is the peptide itself, which is then purified and characterized to ensure its structural integrity and biological activity .

Aplicaciones Científicas De Investigación

FX-06 has a broad spectrum of potential applications in scientific research, particularly in the fields of medicine and biology. Some of its notable applications include:

Treatment of COVID-19: FX-06 has been investigated for its potential to treat patients with COVID-19 by restoring endothelial barrier function and preventing vascular leak

Biodefense: FX-06 is being explored as a medical countermeasure against high-priority biothreats, including chemical agents and acute radiation exposure

Ischemia/Reperfusion Injury: FX-06 has shown promise in mitigating the effects of ischemia/reperfusion injury by protecting endothelial cells and reducing inflammation.

Dengue Shock Syndrome: FX-06 has been studied for its potential to improve survival and reduce capillary leak in animal models of dengue-induced shock.

Mecanismo De Acción

FX-06 exerts its effects by binding to VE-Cadherin, a protein located on the surface of endothelial cells. This binding restores the barrier function of the endothelium, preventing vascular leak and leukocyte transmigration. By stabilizing the endothelial barrier, FX-06 helps to mitigate the severity of conditions associated with increased vascular permeability, such as inflammation, hemorrhage, and shock .

Comparación Con Compuestos Similares

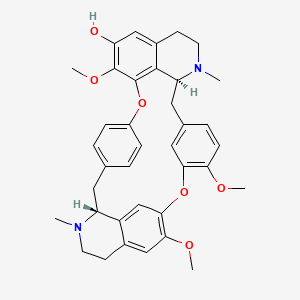

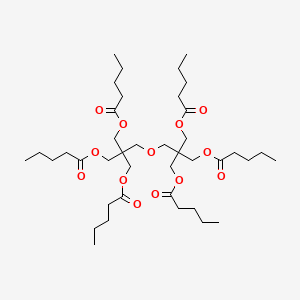

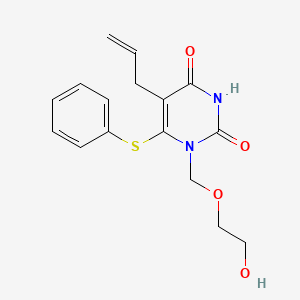

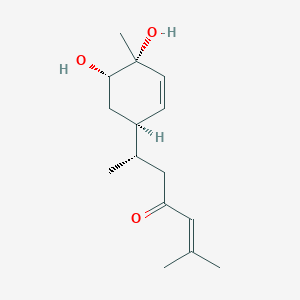

FX-06 is unique in its specific interaction with VE-Cadherin and its ability to restore endothelial barrier function. Similar compounds that also target endothelial cells and vascular permeability include:

Angiopoietin-1: A protein that promotes blood vessel stability and reduces permeability.

Sphingosine-1-phosphate: A lipid signaling molecule that enhances endothelial barrier function.

VEGF inhibitors: Compounds that inhibit vascular endothelial growth factor to reduce vascular permeability

In comparison to these compounds, FX-06’s unique peptide structure and specific binding to VE-Cadherin make it a promising candidate for therapeutic applications in conditions involving endothelial dysfunction.

Propiedades

Número CAS |

88650-17-3 |

|---|---|

Fórmula molecular |

C133H216N44O38 |

Peso molecular |

3039.4 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C133H216N44O38/c1-9-71(6)105(122(207)170-90(66-178)106(191)152-64-100(183)150-63-99(182)151-65-101(184)157-87(58-74-36-38-76(180)39-37-74)114(199)165-84(129(214)215)29-17-49-149-133(143)144)171-121(206)95-33-21-53-175(95)127(212)97-35-23-55-177(97)128(213)96-34-22-54-176(96)124(209)73(8)155-118(203)92-30-19-51-173(92)125(210)82(27-15-47-147-131(139)140)163-112(197)85(56-69(2)3)166-117(202)91(67-179)169-120(205)93-31-18-50-172(93)123(208)72(7)154-107(192)80(40-42-102(185)186)161-111(196)81(41-43-103(187)188)162-110(195)79(26-14-46-146-130(137)138)159-108(193)77(24-10-12-44-134)158-109(194)78(25-11-13-45-135)160-116(201)89(60-104(189)190)167-113(198)86(57-70(4)5)168-119(204)94-32-20-52-174(94)126(211)83(28-16-48-148-132(141)142)164-115(200)88(156-98(181)61-136)59-75-62-145-68-153-75/h36-39,62,68-73,77-97,105,178-180H,9-35,40-61,63-67,134-136H2,1-8H3,(H,145,153)(H,150,183)(H,151,182)(H,152,191)(H,154,192)(H,155,203)(H,156,181)(H,157,184)(H,158,194)(H,159,193)(H,160,201)(H,161,196)(H,162,195)(H,163,197)(H,164,200)(H,165,199)(H,166,202)(H,167,198)(H,168,204)(H,169,205)(H,170,207)(H,171,206)(H,185,186)(H,187,188)(H,189,190)(H,214,215)(H4,137,138,146)(H4,139,140,147)(H4,141,142,148)(H4,143,144,149)/t71-,72-,73-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-/m0/s1 |

Clave InChI |

VMBMPWDYGGTLGE-YCDUMSDXSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CN=CN8)NC(=O)CN |

SMILES canónico |

CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CN=CN8)NC(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.